6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
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Formation of the Tricyclic Core: : The tricyclic core can be synthesized through a series of cyclization reactions. Starting from a suitable precursor, such as a substituted benzene or pyridine derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of Functional Groups: : The oxolan-2-yl and morpholin-4-yl groups are introduced through nucleophilic substitution reactions. For example, the oxolan-2-yl group can be added using oxirane derivatives under basic conditions, while the morpholin-4-yl group can be introduced using morpholine and a suitable leaving group.
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Final Assembly: : The final compound is assembled by coupling the intermediate products using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the imino and oxolan-2-yl groups. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
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Substitution: : The morpholin-4-yl and oxolan-2-yl groups can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and sulfonates are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, sulfonates, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic biological substrates.
Medicine
Medically, this compound shows potential as a therapeutic agent. Its tricyclic structure is reminiscent of many pharmacologically active compounds, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, high-molecular-weight structures.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-imino-13-methyl-N-[2-(piperidin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 6-imino-13-methyl-N-[2-(pyrrolidin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and tricyclic structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C24H30N6O4 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H30N6O4/c1-16-4-5-20-27-22-19(24(32)29(20)14-16)13-18(21(25)30(22)15-17-3-2-10-34-17)23(31)26-6-7-28-8-11-33-12-9-28/h4-5,13-14,17,25H,2-3,6-12,15H2,1H3,(H,26,31) |
InChI Key |
MSEQVXGVIQAYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCN5CCOCC5)C=C1 |
Origin of Product |
United States |
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